Cas no 17466-45-4 (Phalloidin)
파로이딘(Phalloidin)은 주로 곰팡이에서 추출되는 독성 펩타이드로, 액틴 필라멘트와 강하게 결합하는 특성을 가집니다. 이 화합물은 세포 골격 연구에서 핵심적인 도구로 활용되며, 특히 형광 표지된 파로이딘은 공초점 현미경 및 형광 현미경을 통해 액틴 네트워크의 시각화에 탁월한 성능을 보입니다. 높은 결합 친화력(나노몰 수준의 Kd 값)과 특이성을 가지며, 생체 내에서 안정적인 신호를 유지할 수 있어 장기간 관찰이 필요한 실험에 적합합니다. 주로 면역형광염색 및 세포 구조 분석에 적용되며, 다양한 세포 유형과 호환되는 것이 특징입니다. 독성으로 인해 취급 시 주의가 필요하지만, 정밀한 농도 조절을 통해 생체 외 실험에서 유용하게 사용됩니다.
Phalloidin structure
Product Name:Phalloidin
CAS 번호:17466-45-4
MF:C35H48N8O11S
메가와트:788.86762714386
MDL:MFCD06201852
CID:194943
PubChem ID:24898277
Update Time:2025-10-19
Phalloidin 화학적 및 물리적 성질
이름 및 식별자
-
- Phalloidin
- Phalloidin from Amanita phalloides
- Phalloidin, Amanita phalloides
- 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octaazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- Cyclic(L-alanyl-D-threonyl-L-cysteinyl-cis-4-hydroxy-L-prolyl-L-alanyl-2-mercapto-L-tryptophyl-4,5-dihydroxy-L-leucyl),cyclic (3,6)-sulfide
- EINECS 241-484-5
- Phalloidin from Amanita phalloi
- Phalloidine
- Nsc523214
- pto-l-tryptophyl-4,5-dihydroxy-l-leucyl),cyclic(3,6)-sulfide
- Cyclo(L-Ala-D-Thr-L-Cys(1)-L-c4Hyp-L-Ala-L-Trp2(1)-4,5'-dihydroxy-L-Leu-)
- Phalloidin *CAS#: 17466-45-4*
- Phalloidin, 90%, from Amanita phalloides
- cyclic(l-alanyl-d-threonyl-l-cysteinyl-cis-4-hydroxy-l-prolyl-l-alanyl-2-merca
- NSC-523214
- 17466-45-4
- Phalloidin from Amanita phalloides, >=90%
- LS-15367
- Cyclic(L-alanyl-D-threonyl-L-cysteinyl-cis-4-hydroxy-L-prolyl-L-alanyl-2-mercapto-L-tryptophyl-4, cyclic (3.fwdarw.6)-sulfide
- NS00015477
- GTPL4736
- 28-(2,3-Dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- SCHEMBL39329
- DTXSID3037254
- Phalloidin is known as a heptapeptide phallotoxin.
- SMP1_000234
- (2,3-dihydroxy-2-methyl-propyl)-hydroxy-(1-hydroxyethyl)-dimethyl-[?]heptone
- 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octaazapentacyclo[12.11.11.0^{3,11}.0^{4,9}.0^{16,20}]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- J-011024
- Cyclo(L-alanyl-2-mercapto-L-tryptophanyl-4,5-dihydroxy-L-leucyl-L-alanyl-threonyl-cysteinyl-L-cis-4-hydroxy-L-prolyl, cyclic (2, 6)-sulfide
- SCHEMBL39330
- CYCLIC(L-ALANYL-D-THREONYL-L-CYSTEINYL-CIS-4-HYDROXY-L- PROLYL-L-ALANYL-2-MERCAPTO-L-TRYPTOPHYL-4,5-DIHYDROXY-L- LEUCYL), CYCLIC (3,6)-SULFIDE
- PHALLOIDINE [HSDB]
- (1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- CYCLO(L-ALANYL-D-THREONYL-L-CYSTEINYL-(4S)-4-HYDROXY-L-PROLYL-L-ALANYL-2-MERCAPTO-L-TRYPTOPHYL-(4R)-4,5-DIHYDROXY-L-LEUCYL), CYCLIC (3->6)-THIOETHER
- NSC 523214
- 5A520O87TI
- Phalloidine (>80%)
- HSDB 3524
- (1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octaazapentacyclo[12.11.11.0(3,11).0(4,9).0(16,20)]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- CHEBI:8040
- C08439
- Cyclic(L-alanyl-D-threonyl-L-cysteinyl-cis-4-hydroxy-L-prolyl-L-alanyl-2-mercapto-L-tryptophyl-4,5-dihydroxy-L-leucyl), cyclic (3,6)-sulfide
- PHALLOIDIN [MI]
- Q2266164
- BRN 4347460
- UNII-5A520O87TI
- KPKZJLCSROULON-UHFFFAOYSA-N
- Mast Cell Degranulating (MCD) Peptide
- DA-65261
-
- MDL: MFCD06201852
- 인치: 1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)
- InChIKey: KPKZJLCSROULON-UHFFFAOYSA-N
- 미소: S1C2=C(C3C=CC=CC=3N2)CC2C(NC(C(NC(C)C(NC(C(C)O)C(NC(C1)C(N1CC(CC1C(NC(C)C(N2)=O)=O)O)=O)=O)=O)=O)CC(C)(CO)O)=O
계산된 속성
- 정밀분자량: 788.31600
- 동위원소 질량: 788.316
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 11
- 수소 결합 수용체 수량: 19
- 중원자 수량: 55
- 회전 가능한 화학 키 수량: 4
- 복잡도: 1510
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 10
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 324
- 소수점 매개변수 계산 참조값(XlogP): -1.7
- 토폴로지 분자 극성 표면적: 317A^2
실험적 성질
- 색과 성상: 자신이 없다
- 밀도: 1.1612 (rough estimate)
- 융해점: 280-282°
- 비등점: 1370.5°Cat760mmHg
- 플래시 포인트: 782.6°C
- 굴절률: 1.7400 (estimate)
- 안정성: Stable. Incompatible with strong oxidizing agents.
- PSA: 316.92000
- LogP: -1.83500
- 머크: 13,7273
- 용해성: 자신이 없다
- 비선광도: +55.7°(D/20℃)(c=0.5,メタノール)
Phalloidin 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H300 +H310 + H330
- 경고성 성명: P260-P264-P280-P284-P301 + P310-P302 + P350
- 위험물 운송번호:UN 3462 6.1/PG 2
- WGK 독일:3
- 위험 범주 코드: 26/27/28
- 보안 지침: 22-28-36/37-45
- 포카표 F사이즈:18
- RTECS 번호:SE9800000
-
위험물 표지:
- 위험 등급:6.1(a)
- 위험 등급:6.1(a)
- 패키지 그룹:I
- 독성:LD50 i.m. in albino mice: 3.3 mg/g (Vogt); LD50 i.p. in mice: 2 mg/kg (Wieland, Wieland)
- 저장 조건:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
- 보안 용어:6.1(a)
- 위험 용어:R26/27/28
Phalloidin 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-P0028-1mg |
Phalloidin |
17466-45-4 | 98.46% | 1mg |
¥3600 | 2024-05-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P2141-1MG |
Phalloidin |
17466-45-4 | 1mg |
¥3496.46 | 2023-09-21 | ||
| BAI LING WEI Technology Co., Ltd. | 568167-1MG |
Phalloidin, 90%, from Amanita phalloides |
17466-45-4 | 90% | 1MG |
¥ 2849 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P911807-1mg |
Phalloidin |
17466-45-4 | 98% | 1mg |
¥5,800.00 | 2022-09-01 | |
| abcr | AB545343-1 mg |
Phalloidin Trifluoroacetate; . |
17466-45-4 | 1mg |
€263.70 | 2022-07-29 | ||
| Apollo Scientific | BIP0842-1mg |
Phalloidin |
17466-45-4 | 1mg |
£210.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P31700-1mg |
Phalloidin |
17466-45-4 | 1mg |
¥5708.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15626-1mg |
Phalloidin |
17466-45-4 | 98% | 1mg |
¥1776.00 | 2023-09-09 | |
| TRC | P294523-100µg |
Phalloidine |
17466-45-4 | 100µg |
$91.00 | 2023-05-17 | ||
| TRC | P294523-1mg |
Phalloidine (>80%) |
17466-45-4 | 1mg |
$ 509.00 | 2023-09-06 |
Phalloidin 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:17466-45-4)Phalloidin
주문 번호:A1201069
인벤토리 상태:in Stock
재다:1mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:44
가격 ($):357.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:17466-45-4)Phalloidin
주문 번호:LE12211
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:06
가격 ($):discuss personally
Email:18501500038@163.com
Phalloidin 관련 문헌
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
17466-45-4 (Phalloidin) 관련 제품
- 21150-22-1(β-Amanitin)
- 23109-05-9(α-Amanitin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)